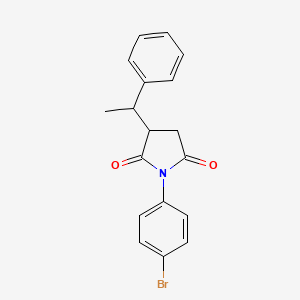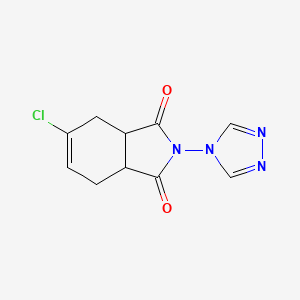
1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Overview
Description
1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as bromovalerone, is a psychoactive substance that belongs to the class of cathinones. It has gained popularity in recent years due to its stimulant and euphoric effects, which can lead to addiction and abuse. However, its potential as a research chemical has also been explored in various scientific studies.
Mechanism of Action
Bromovalerone acts as a reuptake inhibitor of monoamine neurotransmitters, which leads to an increase in their levels in the brain. It also acts as a releasing agent of these neurotransmitters, which leads to their release from presynaptic neurons. This results in the stimulation of the central nervous system and the production of euphoria.
Biochemical and Physiological Effects
Bromovalerone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also has the potential to cause seizures and convulsions at high doses. Chronic use of 1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedionee can lead to addiction and withdrawal symptoms such as depression, anxiety, and fatigue.
Advantages and Limitations for Lab Experiments
Bromovalerone has the advantage of being a relatively cheap and easy-to-synthesize research chemical. It can be used in various studies on the effects of stimulants on the brain and behavior. However, its potential for abuse and addiction should be taken into consideration when using it in lab experiments.
Future Directions
There are several future directions for the research on 1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedionee. One direction is to explore its potential as a treatment for depression and anxiety disorders. Another direction is to study its effects on cognitive function and memory. Additionally, the long-term effects of chronic use of 1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedionee should be investigated to better understand its potential for addiction and withdrawal symptoms. Finally, the development of safer and less addictive alternatives to 1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedionee should be pursued.
Scientific Research Applications
Bromovalerone has been used in various scientific studies as a research chemical. It has been shown to have potential as a treatment for depression and anxiety disorders due to its ability to increase the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been used in studies on the effects of stimulants on cognitive function and memory.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-12(13-5-3-2-4-6-13)16-11-17(21)20(18(16)22)15-9-7-14(19)8-10-15/h2-10,12,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDNEFUQMKPWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(benzyloxy)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3961102.png)
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-1-naphthylbenzenesulfonamide hydrochloride](/img/structure/B3961112.png)
![1-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane](/img/structure/B3961120.png)
![4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B3961126.png)
![2-[3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3961134.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3961137.png)
![3-benzyl-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3961151.png)
![diisobutyl [hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphonate](/img/structure/B3961161.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3961165.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3961167.png)

![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3961180.png)
![ethyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3961181.png)
![4-[6-amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl 4-morpholinecarboxylate](/img/structure/B3961182.png)